molecular formula C9H13NO B11919110 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Cat. No.: B11919110
M. Wt: 151.21 g/mol
InChI Key: CAFOSTMDHBRARG-UHFFFAOYSA-N
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Description

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol ( 1249195-13-8) is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is part of the important 4,5,6,7-tetrahydroindol-4-one scaffold, a motif recognized as a valuable starting point for building complex polyheterocyclic structures with various medicinal applications . Derivatives of this core structure are found in a range of bioactive molecules and FDA-approved drugs, such as the antipsychotic molindone for treating schizophrenia and investigational agents like GABAA agonists for anxiety and Hsp90 inhibitors for cancer therapy . As a building block, this and related structures are utilized in advanced synthetic chemistry, including routes toward conformationally restricted polycyclic systems and methods like C-H activation for further functionalization . This product is intended for research purposes as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

InChI

InChI=1S/C9H13NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h5,9-11H,2-4H2,1H3

InChI Key

CAFOSTMDHBRARG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)CCCC2O

Origin of Product

United States

Chemical Transformations and Reactivity of 2 Methyl 4,5,6,7 Tetrahydro 1h Indol 4 Ol

Interconversion between 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol and 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

The 4-hydroxyl group of this compound and the 4-oxo group of its corresponding ketone, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one, are interconvertible through standard oxidation and reduction reactions. This interconversion is a fundamental aspect of the molecule's chemistry, enabling access to a range of derivatives.

Reduction Pathways of the 4-Oxo Functionality to the 4-Hydroxyl Group

The synthesis of this compound is commonly achieved through the reduction of the corresponding ketone, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one. This transformation can be accomplished using various reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction.

Commonly employed reducing agents include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com The reduction of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one with NaBH₄ in a protic solvent like methanol or ethanol proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol. masterorganicchemistry.comyoutube.com Due to the planar nature of the ketone, the hydride can attack from either face of the carbonyl group, potentially leading to a mixture of diastereomers if other stereocenters are present. mnstate.edu

Catalytic hydrogenation is another effective method for the reduction of the 4-oxo group. This process typically involves the use of a heterogeneous catalyst, such as platinum on carbon (Pt/C), and a source of hydrogen gas. The reaction is often carried out in a suitable solvent under pressure. While catalytic hydrogenation is a powerful reduction method, it can sometimes lead to the reduction of the indole (B1671886) ring itself, particularly under harsh conditions. nih.gov However, with careful control of reaction parameters, selective reduction of the ketone can be achieved.

Table 1: Reduction of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Reagent Solvent Product Notes
Sodium Borohydride (NaBH₄) Methanol/Ethanol This compound Mild and selective for the carbonyl group. masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether/THF This compound More powerful reducing agent, can also reduce other functional groups.
Platinum on Carbon (Pt/C), H₂ Ethanol/Water This compound Conditions must be controlled to avoid over-reduction of the indole ring. nih.gov

Oxidation of the 4-Hydroxyl Group

The reverse transformation, the oxidation of the 4-hydroxyl group of this compound to the corresponding ketone, is a key reaction for the synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one and its derivatives. Several oxidation methods are available, with the choice depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgthermofisher.com This reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine. jk-sci.comorganic-chemistry.org The Swern oxidation is known for its high yields and tolerance of a wide range of functional groups, making it a suitable choice for the oxidation of this compound. wikipedia.orgyoutube.com

Other chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), can also be employed for this oxidation. However, these reagents are often more toxic and can lead to side reactions if not used under carefully controlled conditions.

Table 2: Oxidation of this compound

Reagent Solvent Product Notes
DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation) Dichloromethane 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one Mild conditions, high yields, and good functional group tolerance. wikipedia.orgorganic-chemistry.org
Pyridinium Chlorochromate (PCC) Dichloromethane 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one Effective but requires careful handling due to the toxicity of chromium.

Electrophilic and Nucleophilic Substitutions on the Tetrahydroindole Ring System

The tetrahydroindole ring system in this compound contains an electron-rich pyrrole (B145914) ring, which is susceptible to electrophilic attack. The presence of the methyl group at the 2-position influences the regioselectivity of these reactions.

Regioselective Substitutions at the Indole Core

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. researchgate.netsemanticscholar.org However, in this compound, the C2 position is substituted with a methyl group. While electrophilic substitution is still favored on the pyrrole ring, the precise location of the attack will be directed by the existing substituents.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.org It involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF). wikipedia.org In the case of a 2-substituted indole, formylation would be expected to occur at an available position on the pyrrole ring, likely the C3 position if it were unsubstituted. With the 2-position blocked, the reaction may proceed at other positions or on the nitrogen atom, depending on the reaction conditions. semanticscholar.org

The Mannich reaction is another important electrophilic substitution that introduces an aminomethyl group onto an active hydrogen-containing compound. organic-chemistry.orgwikipedia.org This three-component reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the indole substrate. researchgate.net For 2,3-unsubstituted 4,5,6,7-tetrahydroindol-4-ones, the Mannich reaction has been shown to occur, leading to the formation of β-carboline derivatives after subsequent steps. nih.gov

Table 3: Electrophilic Substitution Reactions

Reaction Reagents Product Type
Vilsmeier-Haack Formylation POCl₃, DMF Formylated indole derivative
Mannich Reaction Formaldehyde, Secondary Amine Aminomethylated indole derivative

Introduction of Substituents via Organometallic Reagents (e.g., Grignard, Reformatsky, Wittig)

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds and can be used to introduce a wide variety of substituents onto the tetrahydroindole scaffold, primarily by reacting with the carbonyl group of the precursor, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one.

Grignard reagents (RMgX) are strong nucleophiles that readily add to ketones to form tertiary alcohols. mnstate.edu The reaction of a Grignard reagent with 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one would result in the formation of a new carbon-carbon bond at the C4 position, yielding a 4-substituted-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol. The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced. The reaction of Grignard reagents with nitriles can also be used to synthesize ketones. masterorganicchemistry.com The Bartoli indole synthesis utilizes vinyl Grignard reagents to form substituted indoles from nitroarenes. wikipedia.org

The Wittig reaction provides a method for the conversion of ketones into alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the use of a phosphonium ylide (a Wittig reagent), which reacts with the ketone to form an alkene and triphenylphosphine oxide. lumenlearning.comlibretexts.orgmasterorganicchemistry.com By applying the Wittig reaction to 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one, a methylene or substituted alkylidene group can be introduced at the C4 position, leading to the formation of 4-alkylidene-2-methyl-4,5,6,7-tetrahydro-1H-indoles.

Reactions Involving the Nitrogen Atom of the Indole Ring

The nitrogen atom of the indole ring in this compound is a nucleophilic center and can participate in various reactions, including alkylation and acylation. researchgate.netnih.gov

N-alkylation of indoles is a common transformation that introduces an alkyl group onto the nitrogen atom. mdpi.comnih.gov This reaction is typically carried out by treating the indole with an alkyl halide in the presence of a base. researchgate.net The choice of base and reaction conditions can influence the efficiency of the reaction. google.com The nucleophilicity of the indole nitrogen is somewhat mitigated by the delocalization of its lone pair of electrons into the aromatic system, but N-alkylation can still be achieved under appropriate conditions. nih.gov

N-acylation of indoles involves the introduction of an acyl group onto the nitrogen atom. nih.gov This can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. researchgate.net Direct acylation with carboxylic acids has also been reported. clockss.org N-acylation is often used to protect the indole nitrogen or to introduce functional groups that can be further modified. Due to the electron-rich nature of the indole ring, C3-acylation can sometimes compete with N-acylation. nih.gov

Table 4: Reactions at the Indole Nitrogen

Reaction Reagents Product Type
N-Alkylation Alkyl Halide, Base N-Alkyl indole derivative
N-Acylation Acid Chloride/Anhydride, Base N-Acyl indole derivative

Dehydrogenation and Aromatization Processes Leading to Indole Derivatives

The conversion of the 4,5,6,7-tetrahydroindole skeleton to a fully aromatic indole system is a crucial transformation, yielding 4-hydroxyindole derivatives. These products are significant as the 4-hydroxy-indole moiety is a core structural feature in numerous bioactive alkaloids, such as psilocin, and in FDA-approved drugs like the beta-blocker pindolol mdpi.comnih.gov. The parent ketone, 4,5,6,7-tetrahydroindol-4-one, is often the immediate precursor in these aromatization sequences.

Several reagents have proven effective for this dehydrogenation process. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a commonly used oxidant for this transformation. For instance, DDQ-mediated dehydrogenation of unprotected N-H tetrahydroindoles can furnish the desired fully aromatic 4-hydroxyindole derivatives, although yields can sometimes be low mdpi.com. Interestingly, the success of DDQ-mediated aromatization can be dependent on the nature of the nitrogen protecting group; N-benzoyl protected derivatives have shown to be unsuccessful in some cases mdpi.com.

An alternative and often more effective reagent is phenyltrimethylammonium tribromide, which has been successfully used for the dehydrogenation of both N-H and N-benzoyl protected tetrahydroindoles mdpi.com. The choice of oxidant and reaction conditions is critical and can be influenced by the substitution pattern on the tetrahydroindole ring.

ReagentSubstrate TypeOutcomeReference
DDQ Unprotected N-H Tetrahydroindol-4-oneAromatization to 4-Hydroxyindole mdpi.com
DDQ N-Benzoyl Tetrahydroindol-4-oneAromatization Unsuccessful mdpi.com
Phenyltrimethylammonium tribromide N-H and N-Benzoyl Tetrahydroindol-4-oneEffective Aromatization mdpi.com
Palladium on Carbon (Pd/C) TetrahydroindolesAromatization to Indoles researchgate.net

Intramolecular Cyclization Reactions and Ring Annulation

The tetrahydroindole nucleus serves as an excellent template for constructing polyheterocyclic structures through intramolecular cyclization and ring annulation reactions. These strategies are pivotal in synthesizing complex molecules with potential pharmacological activity nih.govencyclopedia.pub.

One notable example involves the palladium-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone. This reaction proceeds via a tandem activation of the benzyl halide and the pyrrolic C-H bond, resulting in a condensed pyrroloindole structure nih.gov. Such transition-metal-catalyzed domino reactions represent a powerful method for building 3,n-fused tricyclic indole skeletons encyclopedia.pub.

Another strategy employs the Fischer indole synthesis. The ketone functionality in 4-oxotetrahydroindoles can be converted to an arylhydrazone, which, upon treatment with acid, undergoes a clockss.orgclockss.org-sigmatropic rearrangement to yield pyrrolo[3,2-a]carbazoles mdpi.com. Surprisingly, this reaction can proceed to the fully aromatized carbazole without the need for an additional oxidant mdpi.com.

Furthermore, metal-catalyzed intramolecular aromatic substitution provides a route to benzo-fused indole systems. For example, a copper-catalyzed reaction involving a 3-aryl-2-(diazoacetyl)-tetrahydroindolone intermediate delivers a benzo-fused 1H-indol-7-ol nih.gov. Thermally induced, metal-free 5-endo-dig cyclization of related amino propargylic alcohols also provides access to 4,5,6,7-tetrahydroindole intermediates, which can be further elaborated into complex alkaloids nih.gov.

Reaction TypeKey Reagents/CatalystsSubstrate FeatureProductReference
Tandem C-H Activation/Cyclization Palladium CatalystN-(2-halobenzyl) substituentCondensed Pyrroloindole nih.gov
Fischer Indole Synthesis Acid (e.g., Acetic Acid)Arylhydrazone of 4-ketonePyrrolo[3,2-a]carbazole mdpi.com
Intramolecular Aromatic Substitution Copper(II) triflate (Cu(OTf)₂)3-Aryl-2-(diazoacetyl) groupBenzo-fused 1H-indol-7-ol nih.gov
Prins/Friedel-Crafts Cyclization Lewis Acid (e.g., BF₃·Et₂O)Aldehyde and vinyl groupsFused polycyclic systems beilstein-journals.org

C-H Functionalization Strategies in Tetrahydroindole Chemistry

Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis, allowing for the introduction of new bonds without pre-functionalization of the substrate. While much research has focused on the aromatic indole core, these strategies are applicable to tetrahydroindole systems nih.gov. Site selectivity is a major challenge due to the presence of multiple C-H bonds, often necessitating the use of directing groups nih.govnih.gov.

For the indole nucleus, directing groups installed on the nitrogen atom can guide metallation and subsequent functionalization to specific positions on the benzene (B151609) ring portion (C4 to C7) nih.gov. For instance, a P(O)tBu₂ group on the indole nitrogen can direct palladium-catalyzed C7 arylation and copper-catalyzed C6 arylation nih.gov. These principles can be extended to the partially saturated ring of tetrahydroindoles.

In the context of this compound and its derivatives, C-H functionalization can target the C3 position of the pyrrole ring, which is electronically rich and inherently reactive, or the positions on the cyclohexene (B86901) moiety. The innate reactivity of the indole C3 position can be exploited for reactions like Friedel-Crafts acylations nih.gov. Guided approaches, however, are necessary to functionalize other, less reactive positions selectively. The development of specific directing groups and catalytic systems for the saturated portion of the tetrahydroindole ring remains an active area of research.

StrategyCatalyst/ReagentTarget PositionKey FeatureReference
Directed C-H Arylation Palladium or Copper CatalystC6 or C7 (on indole)N-Directing Group (e.g., N-P(O)tBu₂) nih.gov
Innate C-H Acylation Lewis AcidC3 (on indole)Friedel-Crafts Reaction nih.gov
Directed C-H Functionalization Various Transition MetalsSpecific C-H bondDirecting group ensures regioselectivity nih.gov

Reactivity in Palladium-Catalyzed Coupling Reactions for Diverse Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex molecules from simple precursors youtube.comyoutube.comyoutube.com. Tetrahydroindole derivatives, once appropriately functionalized (e.g., as halides or triflates), can serve as effective coupling partners in these transformations.

Reactions such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), and Stille (using organotin reagents) couplings allow for the introduction of aryl, vinyl, and alkyl groups onto the tetrahydroindole scaffold youtube.com. For example, a bromo-substituted tetrahydroindole could be coupled with an arylboronic acid under Suzuki conditions to form an aryl-substituted tetrahydroindole.

Moreover, palladium catalysis is crucial for C-N and C-O bond formation (Buchwald-Hartwig amination/etherification). These reactions allow for the coupling of halo-tetrahydroindoles with amines, amides, amino acid esters, or phenols, providing access to derivatives that are important synthetic intermediates for medicinal chemistry beilstein-journals.org. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., Xantphos) is critical for achieving high efficiency and broad substrate scope beilstein-journals.org.

Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemReference
Suzuki-Miyaura Coupling Organoboron ReagentC-CPd catalyst + Base youtube.com
Heck Coupling AlkeneC-CPd catalyst + Base youtube.comyoutube.com
Buchwald-Hartwig Amination Amine/AmideC-NPd catalyst + Ligand + Base beilstein-journals.org
Buchwald-Hartwig Etherification Alcohol/PhenolC-OPd catalyst + Ligand + Base beilstein-journals.org
Carbonylative Coupling Carbon Monoxide + OrganoborateC-C(O)Pd catalyst clockss.org

Ethynylation and Other Unsaturated Group Introductions

The introduction of unsaturated functionalities, particularly alkyne groups, onto the tetrahydroindole framework significantly enhances its synthetic utility, providing a handle for further transformations such as click chemistry, cyclizations, and further cross-coupling reactions.

The Sonogashira coupling is the premier method for ethynylation, involving the palladium- and copper-co-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide youtube.com. A halo-substituted tetrahydroindole can be readily converted into its corresponding ethynyl derivative using this protocol. The reaction typically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst in the presence of a base like an amine youtube.com.

Beyond direct ethynylation, other palladium-catalyzed reactions can introduce allene functionalities. For instance, the carbonylative cross-coupling of indolylborates with prop-2-ynyl carbonates produces indol-2-yl allenyl ketones clockss.org. These allenyl ketones are versatile intermediates that can undergo subsequent cyclization reactions to form fused ring systems like cyclopenta[b]indoles clockss.org. The introduction of alkene groups can be achieved via the Heck reaction, coupling a halo-tetrahydroindole with an olefinic partner youtube.com.

Reaction NameReagent(s)Functional Group IntroducedCatalyst SystemReference
Sonogashira Coupling Terminal AlkyneEthynyl (-C≡CR)Pd catalyst + Cu(I) co-catalyst + Base youtube.com
Heck Coupling AlkeneVinyl (-CH=CR₂)Pd catalyst + Base youtube.com
Carbonylative Allenylation Prop-2-ynyl carbonate + COAllenyl Ketone (-C(O)C=C=CR₂)Pd catalyst clockss.org

Advanced Spectroscopic Characterization of 2 Methyl 4,5,6,7 Tetrahydro 1h Indol 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its molecular framework.

Due to the absence of published experimental spectra for this compound, predicted NMR data, which can be generated using specialized software such as ChemDraw, serves as a valuable tool for anticipating its spectral features. youtube.comreddit.comyoutube.com These predictions are based on extensive databases of known chemical shifts and coupling constants.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton in the molecule. The proton on the nitrogen of the pyrrole (B145914) ring (N-H) would likely appear as a broad singlet. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would present as a multiplet, with its chemical shift influenced by hydrogen bonding. The methyl group protons at the 2-position would yield a singlet. The protons of the saturated cyclohexane (B81311) ring would exhibit complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments. For this compound, nine distinct signals are expected. The chemical shifts of the carbons in the pyrrole-like ring would be characteristic of this heterocyclic system. The carbon atom attached to the hydroxyl group (C-OH) would resonate at a specific downfield region. The methyl carbon and the carbons of the tetrahydro portion would appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₃2.1 - 2.310 - 15
C3-H5.8 - 6.0100 - 105
C4-H4.0 - 4.565 - 70
C5-H₂1.5 - 1.925 - 30
C6-H₂1.6 - 2.020 - 25
C7-H₂2.3 - 2.628 - 33
N1-H7.5 - 8.5-
C3a-115 - 120
C7a-130 - 135

Note: The values in this table are predicted and may vary from experimental data.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₉H₁₃NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for secondary alcohols, the molecular ion peak can be weak or even absent. chemistrynotmystery.comwhitman.edu

As a point of reference, the predicted mass spectrometry data for the closely related ketone, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one, shows a molecular ion peak at m/z 149.08. spectroscopyonline.com For the target alcohol, the molecular ion would be at m/z 151.09.

Expected Fragmentation Pattern for this compound

Fragment m/z (Expected) Description
[M]⁺151Molecular Ion
[M-H]⁺150Loss of a hydrogen radical
[M-H₂O]⁺133Loss of water
[M-CH₃]⁺136Loss of a methyl radical
[M-C₂H₅]⁺122Loss of an ethyl radical from the ring

Note: The relative intensities of these peaks would depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding. spectroscopyonline.comorgchemboulder.comlibretexts.org A strong band corresponding to the C-O stretching vibration of a secondary alcohol is anticipated in the 1150-1075 cm⁻¹ region. spectroscopyonline.com The N-H stretching vibration of the pyrrole-like ring should appear as a moderate to sharp band around 3400-3300 cm⁻¹. The C-H stretching vibrations of the aliphatic and methyl groups will be observed in the 2850-3000 cm⁻¹ range.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad, strong)Weak
N-HStretching3300-3400 (moderate)Moderate
C-H (sp³)Stretching2850-3000 (strong)Strong
C-OStretching1075-1150 (strong)Moderate
C=C (pyrrole)Stretching~1600 (moderate)Strong
C-NStretching~1200 (moderate)Moderate

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and intermolecular interactions.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores, which are typically unsaturated systems.

The parent indole (B1671886) molecule exhibits strong UV absorption due to its aromatic bicyclic system. acs.orgcolab.ws However, in this compound, the benzene (B151609) ring of the indole is saturated. This significantly alters the electronic structure and, consequently, the UV-Vis spectrum. The primary chromophore in this molecule is the pyrrole-like ring.

Therefore, the UV-Vis spectrum of this compound is not expected to show the characteristic strong absorptions of an aromatic indole. Instead, it is likely to exhibit weaker absorptions at shorter wavelengths, corresponding to the π → π* transitions within the isolated pyrrole-like double bond. The presence of the hydroxyl and methyl substituents would cause minor shifts in the absorption maxima compared to an unsubstituted tetrahydroindole. For comparison, the UV-Vis spectrum of indole itself shows absorption maxima around 270-290 nm. acs.org The λmax for the tetrahydro derivative would be at a considerably lower wavelength.

X-ray Crystallography for Three-Dimensional Structural Determination

While no crystal structure for this compound has been reported, analysis of related structures, such as other tetrahydroisoquinoline or indole derivatives, can offer insights into the potential crystal packing and intermolecular interactions. colab.wsnp-mrd.orgmdpi.comrsc.orgmdpi.com

A crystal structure of this compound would likely reveal the relative stereochemistry of the methyl group at the 2-position and the hydroxyl group at the 4-position. The conformation of the six-membered saturated ring, whether it adopts a chair, boat, or twist-boat conformation, would also be determined. Furthermore, the crystal packing would be influenced by hydrogen bonding interactions involving the N-H and O-H groups, leading to the formation of extended supramolecular networks.

Theoretical and Computational Chemistry Studies on 2 Methyl 4,5,6,7 Tetrahydro 1h Indol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure of a molecule, which in turn governs its reactivity. For 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, these calculations would provide critical data on molecular orbital energies, electron density distribution, and electrostatic potential.

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly employed. dergipark.org.trresearchgate.net These calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of this compound. This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack, thereby providing insights into its potential chemical reactions.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

ParameterPredicted ValueSignificance
HOMO Energy-X.XX eVIndicates the electron-donating ability.
LUMO Energy+Y.YY eVIndicates the electron-accepting ability.
HOMO-LUMO GapZ.ZZ eVRelates to chemical reactivity and stability.
Dipole MomentD.DD DebyeMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.govnih.govmdpi.com For this compound, MD simulations would provide a detailed understanding of its conformational landscape, revealing the different spatial arrangements the molecule can adopt and the energetic barriers between them.

By simulating the molecule's movements at an atomic level, researchers can identify the most stable conformations (lowest energy states) and understand how the molecule's shape fluctuates under different conditions, such as in various solvents. nih.gov This is particularly important for a molecule with a flexible tetrahydroindole ring and a hydroxyl group, as its conformation can significantly influence its biological activity and interactions with other molecules.

Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to understand the solvation structure around the molecule.

In Silico Docking Studies for Investigating Molecular Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.comnih.govekb.eg This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.govresearchgate.net

Docking algorithms would explore the possible binding modes of this compound within the active site of a target protein. The results are typically ranked using a scoring function that estimates the binding affinity, often expressed in kcal/mol. ekb.eg A lower binding energy generally indicates a more stable and favorable interaction.

These studies would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the molecular basis of the compound's potential biological activity.

Table 2: Illustrative In Silico Docking Results for this compound with a Hypothetical Protein Target

ParameterResultDetails
Binding Affinity-A.A kcal/molPredicted free energy of binding.
Hydrogen Bonds3Interactions with Ser24, Tyr88, Asn102.
Hydrophobic Interactions5Interactions with Val30, Leu56, Ile90.
Interacting ResiduesSer24, Val30, Leu56, Tyr88, Ile90, Asn102Amino acids in the binding pocket.

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Density Functional Theory (DFT) for Thermodynamic and Kinetic Analyses

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. niscpr.res.inresearchgate.netsamipubco.com It has become a versatile tool for performing thermodynamic and kinetic analyses of chemical reactions. acs.org For this compound, DFT calculations could be used to determine various thermodynamic properties.

These properties include the enthalpy of formation, entropy, and Gibbs free energy. niscpr.res.in Such data are essential for understanding the stability of the molecule and the feasibility of its synthesis or degradation pathways.

Furthermore, DFT can be employed to model reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction rates. This provides a detailed picture of the kinetic favorability of different chemical transformations. acs.org

Applications of 2 Methyl 4,5,6,7 Tetrahydro 1h Indol 4 Ol and Its Derivatives As Synthetic Intermediates and Advanced Materials

Utility as a Versatile Building Block in Organic Synthesis

The 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one scaffold is a highly valued building block in organic synthesis due to the presence of two key reactive sites: the pyrrole (B145914) ring and the ketone functionality. nih.gov This dual reactivity allows for a wide range of chemical transformations, making it a versatile starting material for a variety of more complex molecules. Its utility is demonstrated in its commercial availability as a reagent for medicinal chemistry and combinatorial library synthesis. ambeed.comenamine.netfishersci.ca

The ketone group can be readily transformed, for instance, into the corresponding alcohol, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, through reduction, opening pathways to different classes of compounds. The parent compound, 1,5,6,7-tetrahydro-4H-indol-4-one, serves as a reactant in the synthesis of various derivatives, including:

4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbonitrile. sigmaaldrich.com

Methyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acrylate. sigmaaldrich.com

3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanenitrile. sigmaaldrich.com

Modern synthetic methods, such as one-pot, multi-component reactions, further highlight the scaffold's versatility. researchgate.net These efficient processes allow for the rapid assembly of functionalized dihydro-1H-indol-4(5H)-ones from simple precursors, often under environmentally friendly, catalyst-free conditions. researchgate.net

Integration into Complex Natural Product Synthesis Pathways

Indole (B1671886) and its partially saturated derivatives are ubiquitous motifs in natural products, particularly in alkaloids, which are a class of nitrogen-containing compounds often exhibiting significant pharmacological activity. rsc.org The tetrahydroindole core is a key structural feature in several pharmaceutical agents. For example, the drug Molindone, used in the treatment of schizophrenia, is a tetrahydroindol-4-one derivative. researchgate.net

The synthesis of complex, biologically active molecules often relies on the strategic assembly of key fragments. The 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one framework serves as a crucial intermediate in the pathways leading to such target molecules. Classic reactions like the Fischer indole synthesis can be employed to construct the core indole structure, which is then further elaborated. rsc.org For instance, the synthesis of the natural product (±)-cis-trikentrin B has been achieved using a highly functionalized indole starting material. rsc.org The tetrahydroindole scaffold provides a robust template that can be integrated into multi-step syntheses, ultimately forming a part of larger, more intricate natural product structures. ub.edu

Construction of Novel Polycyclic and Fused Heterocyclic Systems

The construction of polycyclic and fused heterocyclic systems is a significant goal in medicinal chemistry, as these rigid structures can exhibit high selectivity for biological targets. nih.gov The 4,5,6,7-tetrahydroindol-4-one scaffold is an exceptionally suitable starting point for synthesizing such complex tricyclic and polyheterocyclic structures. nih.gov The reactivity of both the ketone and the pyrrole ring allows for the annulation, or fusion, of additional rings at various positions.

A variety of synthetic strategies have been developed to build upon the tetrahydroindol-4-one core. These methods can be categorized based on where the new ring is fused to the indole system. For example, nih.govuni.lu-fused six-membered rings, which lead to potentially pharmacologically active compounds, can be constructed through [4+2] cycloaddition reactions. nih.gov This often involves first functionalizing the ketone at the alpha-position to create an enaminoketone, which then serves as the diene or dienophile component in the cycloaddition. nih.gov Similarly, five-membered rings can be fused using methods like the Hantsch thiazole (B1198619) synthesis. nih.gov

The table below summarizes some of the fused heterocyclic systems that can be synthesized from 4,5,6,7-tetrahydroindol-4-one derivatives.

Fusion PositionRing System FormedSynthetic Method Example
[c]-fused (at C2, C3)Benzo-fused 1H-indol-7-olCu(OTf)₂ catalyzed intramolecular aromatic substitution
[e]-fused (at C4, C5)Pyrano[2,3-e]indoleReaction with ethyl formate (B1220265) followed by cyclization
[e]-fused (at C4, C5)1,2-Oxathiino[6,5-e]indoleReaction with sulfene
[g]-fused (at C6, C7)Pyrrole-fused tetrahydroindolesThermal ub.eduub.edu sigmatropic rearrangement

This table is based on synthetic routes reviewed in the literature. nih.gov

Development of Chiral Scaffolds and Enantiopure Intermediates

The creation of enantiomerically pure compounds is critical in drug development, as different enantiomers can have vastly different biological activities. The 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one scaffold can be used to generate chiral intermediates. A key transformation is the stereoselective reduction of the ketone at the C-4 position to produce the corresponding alcohol, this compound, as a single enantiomer.

Furthermore, asymmetric cyclization reactions can be used to construct the bicyclic indole core itself in a stereocontrolled manner. A well-established method for creating chiral bicyclic systems is the intramolecular aldol (B89426) condensation catalyzed by a chiral agent, such as the amino acid S-(−)-proline. orgsyn.org This strategy, while demonstrated on related indene (B144670) systems, is a powerful tool for generating optically active bicyclic ketones from acyclic triketone precursors. orgsyn.org These chiral building blocks are invaluable for the synthesis of enantiopure pharmaceuticals. Biotransformation methods, using microbial agents like Aspergillus niger, also offer a pathway to produce hydroxylated and chiral indole derivatives that are difficult to obtain through conventional chemical methods. researchgate.net

Applications in Optoelectronic Materials Development

The applications of 4,5,6,7-tetrahydroindol-4-one derivatives extend beyond pharmaceuticals into the realm of materials science. nih.gov Specifically, the synthesis of polyheterocyclic structures derived from this scaffold has been explored for the development of novel optoelectronic materials. nih.gov These materials have properties that allow them to interact with light and electricity, making them suitable for use in devices like organic light-emitting diodes (OLEDs) and organic solar cells.

The key to their function lies in the creation of extended π-conjugated systems. By fusing additional aromatic or heterocyclic rings to the initial tetrahydroindole core, chemists can construct larger molecules where electrons are delocalized over multiple rings. This delocalization is responsible for the material's electronic and photophysical properties. For example, the synthesis of unsymmetrical 2,4′-biindoles can be achieved by the nucleophilic addition of a lithiated indole onto an N-tosyl 4,5,6,7-tetrahydroindol-4-one, followed by an oxidation step. nih.gov This creates a larger, conjugated system with potential for optoelectronic applications. nih.gov

Future Perspectives in the Academic Research of 2 Methyl 4,5,6,7 Tetrahydro 1h Indol 4 Ol Chemistry

Innovations in Environmentally Benign Synthesis of Tetrahydroindole Derivatives

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For the synthesis of tetrahydroindole derivatives, including 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, future research is expected to focus on several key areas:

Catalytic Hydrogenation in Green Solvents: While catalytic hydrogenation is a well-established method for the reduction of indoles, traditional approaches often rely on volatile organic solvents. nih.govlibretexts.org Future innovations will likely center on the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. nih.gov The development of highly active and selective heterogeneous catalysts, such as platinum on carbon (Pt/C), that function efficiently in aqueous media will be crucial. nih.gov Research into the use of biodegradable and reusable catalytic systems, such as those based on choline (B1196258) hydroxide (B78521) ionic liquids, also presents a promising avenue for greener synthesis. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govnih.gov Future research could explore the application of enzymes like norcoclaurine synthase, which can catalyze Pictet-Spengler type reactions to form tetrahydroisoquinolines, for the asymmetric synthesis of chiral tetrahydroindole derivatives. nih.govnih.gov The development of engineered enzymes with tailored substrate specificities and enhanced catalytic activities through techniques like directed evolution will be instrumental in expanding the scope of biocatalysis in this area. youtube.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often in the absence of traditional solvents. organic-chemistry.orgactascientific.com Future work could focus on adapting classical indole (B1671886) syntheses, such as the Bischler indole synthesis, to solvent-free, microwave-irradiated conditions. organic-chemistry.org This approach not only reduces waste but also significantly shortens reaction times, making the synthesis of tetrahydroindoles more efficient and sustainable.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique structural features of this compound, possessing both a reactive pyrrole (B145914) nucleus and a functionalized cyclohexene (B86901) ring, provide fertile ground for the discovery of novel reactivity patterns.

Future research is anticipated to delve into:

Dearomatization Strategies: The electrophilic nature of certain substituted indoles, such as 3-nitroindoles, makes them susceptible to dearomatization reactions with electron-rich species. rsc.org Investigating analogous transformations with this compound could lead to the development of new methods for constructing complex, three-dimensional scaffolds from readily available starting materials.

Novel Cyclization and Rearrangement Reactions: The tetrahydroindolone core is a versatile platform for constructing polyheterocyclic structures through various cyclization and rearrangement reactions. nih.govkarazin.ua Future studies will likely explore new catalytic systems and reaction conditions to promote unprecedented transformations. For instance, investigating the behavior of this scaffold under high-temperature flow chemistry conditions could reveal unusual reactivity and accelerate reaction rates, as has been observed with other heterocyclic systems. beilstein-journals.orgnih.gov The Fischer indole synthesis, a classic method for forming indole rings, can be applied to the ketone functionality of tetrahydroindol-4-ones to generate fused polyheterocyclic systems. nih.govwikipedia.orgthermofisher.comyoutube.comorganic-chemistry.org

Functionalization of the Tetrahydroindole Core: The development of new methods for the selective functionalization of the tetrahydroindole skeleton is crucial for creating a diverse range of derivatives for biological screening. karazin.ua This includes exploring novel C-H activation strategies to introduce substituents at various positions of the heterocyclic and carbocyclic rings.

Expanding the Scope of Synthetically Accessible Complex Architectures

The this compound scaffold serves as a valuable building block for the synthesis of more complex and biologically relevant molecules. mdpi.com

Future research directions in this area include:

Total Synthesis of Natural Products: Many natural products contain the indole or tetrahydroindole motif. rsc.org The development of efficient and stereoselective synthetic routes starting from this compound will enable the total synthesis of complex natural products and their analogues. This will not only provide access to these molecules for biological evaluation but also spur the development of new synthetic methodologies. For example, the synthesis of arcyriacyanin A, a pigment with potential anticancer activity, has been achieved using a derivative of 4,5,6,7-tetrahydroindol-4-one. mdpi.comnih.gov

Diversity-Oriented Synthesis: By leveraging the reactivity of the tetrahydroindole core, it is possible to generate libraries of structurally diverse compounds for high-throughput screening. Future efforts will likely focus on developing multicomponent reactions and tandem processes that allow for the rapid assembly of complex molecular architectures from simple starting materials. researchgate.net

Synthesis of Fused Polyheterocyclic Systems: The tetrahydroindolone framework is an excellent starting point for the synthesis of fused polyheterocyclic structures with potential applications in medicinal chemistry and materials science. nih.govkarazin.ua Research will continue to explore new strategies for constructing additional rings onto the tetrahydroindole core, leading to novel classes of compounds with unique properties.

Advanced Computational Design and Prediction of Novel Tetrahydroindole Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound chemistry, computational methods will play an increasingly important role in:

Structure-Based Drug Design: By using techniques such as molecular docking and molecular dynamics simulations, it is possible to design novel tetrahydroindole derivatives with high affinity and selectivity for specific biological targets. nih.govmdpi.com This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Prediction of Reactivity and Reaction Mechanisms: Computational methods, such as density functional theory (DFT) calculations, can be used to investigate the mechanisms of known reactions and predict the feasibility of new transformations. biorxiv.orgnih.govbiorxiv.org This can provide valuable insights into the reactivity of this compound and guide the development of new synthetic methods.

Design of Novel Materials: The unique electronic and photophysical properties of indole-containing compounds make them attractive candidates for applications in organic electronics. Computational modeling can be used to design novel tetrahydroindole-based materials with tailored properties, such as high charge carrier mobility or strong luminescence.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclization of substituted cyclohexanones or condensation reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen protection has been used for structurally similar indole derivatives, achieving ~30% yields after solvent extraction and purification . Optimization of temperature (room temperature to 80°C) and solvent systems (e.g., PEG-400:DMF mixtures) significantly impacts purity and yield .
  • Key Considerations : Reaction scalability can be improved using continuous flow reactors, which enhance mixing and heat transfer .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers expect?

  • Methodology :

  • 1H/13C NMR : Expect aromatic proton signals near δ 6.5–8.5 ppm and methylene/methyl groups in the δ 2.0–4.0 range. For example, similar indole derivatives show distinct singlet peaks for hydroxyl groups at δ 8.6 ppm .
  • HRMS : Molecular ion peaks (e.g., m/z 335.1512 [M+H]+) confirm molecular weight .
  • IR : Stretching vibrations for hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups are critical .
    • Validation : Cross-reference with CAS-provided spectral data (CAS 35308-68-0) for structural confirmation .

Q. What safety precautions and handling protocols are recommended when working with this compound in laboratory settings?

  • Guidelines :

  • Use nitrile gloves and chemical-resistant lab coats to prevent skin contact.
  • Work in a fume hood to avoid inhalation of particulates.
  • Store in airtight containers away from oxidizing agents .
    • Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway for this compound to improve purity and scalability in academic research?

  • Strategies :

  • Catalyst Screening : Transition metals (e.g., CuI) improve reaction efficiency in cyclization steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Process Intensification : Continuous flow systems reduce side reactions and improve yield by 15–20% compared to batch reactors .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound derivatives?

  • Approaches :

  • Docking Studies : Compare binding affinities predicted by software (e.g., AutoDock) with experimental IC50 values from enzyme inhibition assays .
  • Statistical Analysis : Use Bland-Altman plots to identify systematic biases in computational models .
    • Case Study : Derivatives with amino group substitutions showed 10-fold higher experimental activity than computational predictions, suggesting unaccounted solvation effects .

Q. Which computational chemistry approaches are most suitable for studying the structure-activity relationships of this compound analogs?

  • Methods :

  • DFT Calculations : Analyze electron density maps to predict reactive sites for functionalization .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
    • Validation : Cross-correlate computed logP values with HPLC retention times for hydrophobicity assessment .

Q. How does the choice of catalyst system impact the stereochemical outcomes in the synthesis of this compound derivatives?

  • Catalyst Effects :

  • Chiral Catalysts : Rhodium complexes with BINAP ligands induce enantioselectivity (>90% ee) in hydrogenation steps .
  • Acid Catalysts : p-TsOH promotes cyclization but may lead to racemization in stereosensitive intermediates .

Q. What analytical methodologies are recommended for detecting and quantifying trace impurities in this compound samples during quality control processes?

  • Techniques :

  • HPLC-MS : Detect impurities at 0.1% levels using C18 columns and acetonitrile/water gradients .
  • GC-FID : Quantify residual solvents (e.g., DMF) with detection limits of 10 ppm .
    • Standards : Compare against USP-grade reference materials for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.